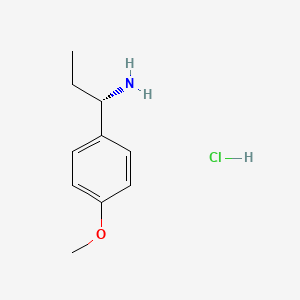

(S)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride

Description

(S)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride is a chiral amine derivative featuring a methoxy group at the para position of the phenyl ring and a propylamine backbone. Its molecular formula is C₁₀H₁₆ClNO, with a molecular weight of 201.70 g/mol . This compound is structurally related to several arylalkylamine derivatives, which are explored in medicinal chemistry for their psychoactive, adrenergic, or serotonergic properties.

Properties

IUPAC Name |

(1S)-1-(4-methoxyphenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-3-10(11)8-4-6-9(12-2)7-5-8;/h4-7,10H,3,11H2,1-2H3;1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEPAINWSSZGNKL-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)OC)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC=C(C=C1)OC)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90704207 | |

| Record name | (1S)-1-(4-Methoxyphenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244145-40-2 | |

| Record name | (1S)-1-(4-Methoxyphenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with (S)-1-(4-Methoxyphenyl)propan-1-ol.

Amination Reaction: The hydroxyl group of (S)-1-(4-Methoxyphenyl)propan-1-ol is converted to an amine group through a reductive amination process. This involves the use of ammonia or an amine source and a reducing agent such as sodium cyanoborohydride.

Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Large-Scale Reductive Amination: Utilizing large reactors and optimized reaction conditions to ensure high yield and purity.

Purification: The product is purified through crystallization or recrystallization techniques to obtain the desired hydrochloride salt.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding imines or oximes.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as halides or thiols under basic conditions.

Major Products:

Oxidation Products: Imines, oximes.

Reduction Products: Secondary or tertiary amines.

Substitution Products: Compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

Chemistry

(S)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride serves as a versatile building block in organic synthesis. Its chiral nature allows it to be used as a chiral auxiliary or resolving agent in asymmetric synthesis, facilitating the production of enantiomerically pure compounds .

Table 1: Applications in Organic Synthesis

| Application Type | Description |

|---|---|

| Chiral Auxiliary | Used to enhance selectivity in reactions involving other substrates. |

| Resolving Agent | Aids in separating racemic mixtures into individual enantiomers. |

| Building Block | Forms the basis for synthesizing more complex organic molecules. |

Biological Research

In biological contexts, this compound is investigated for its potential interactions with biological systems. Studies have indicated that it may influence neurotransmitter pathways, making it a candidate for exploring therapeutic effects in neurological disorders .

Case Study: Neurotransmitter Modulation

Research has shown that compounds similar to (S)-1-(4-Methoxyphenyl)propan-1-amine can modulate serotonin and dopamine receptors, suggesting potential applications in treating depression and anxiety disorders.

Pharmaceutical Development

The compound is also being explored for its role in drug design and development. Its ability to act as a chiral base or catalyst in the synthesis of bioactive molecules enhances its relevance in pharmaceutical chemistry .

Table 2: Potential Drug Applications

| Drug Candidate | Mechanism of Action | Application Area |

|---|---|---|

| Sitagliptin | DPP-4 inhibitor for diabetes treatment | Diabetes Management |

| GSK812397 | CXCR4 antagonist for cancer therapy | Oncology |

| Docetaxel | Antineoplastic agent affecting cell division | Cancer Treatment |

Mechanism of Action

The mechanism of action of (S)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may enhance binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers of Methoxyphenyl Derivatives

Compounds differing in the methoxy group’s position on the phenyl ring exhibit distinct physicochemical and biological properties:

- Impact of Substituent Position :

- Para (4-position) : Maximizes resonance effects, enhancing the electron-donating capacity of the methoxy group, which may improve binding to serotonin or adrenergic receptors .

- Ortho (2-position) : Steric effects from proximity to the amine group can hinder interactions with flat receptor surfaces .

- Meta (3-position) : Intermediate electronic effects, often leading to reduced potency compared to para-substituted analogs .

Halogen-Substituted Analogs

Replacing the methoxy group with halogens (e.g., F, Cl) alters lipophilicity and metabolic stability:

Chain Length and Branching Variants

Modifications to the amine backbone influence steric bulk and pharmacokinetics:

Enantiomeric Comparisons

The (S)-enantiomer often exhibits distinct activity compared to the (R)-form:

- Stereochemical Impact :

- (S)-configuration is often associated with higher affinity for serotonin receptors in related compounds .

Biological Activity

(S)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride is a chiral compound with significant biological activity, particularly in the modulation of neurotransmitter systems and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

This compound features a propan-1-amine backbone substituted with a 4-methoxyphenyl group. The presence of the methoxy group enhances its lipophilicity, which may influence its interaction with biological targets. The compound's chirality contributes to its unique biological properties compared to its enantiomer or non-chiral analogs.

The mechanism of action of this compound primarily involves interactions with neurotransmitter systems, particularly dopamine and norepinephrine. It is believed to enhance the release of these neurotransmitters in the central nervous system, leading to stimulant effects similar to those observed with other amphetamines. The methoxyphenyl group may also influence binding affinity and specificity towards various receptors and enzymes, modulating several biological pathways.

Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological activity. It has been shown to interact with serotonin and dopamine receptor systems, potentially affecting mood, cognition, and behavior. The compound's effects on neurotransmitter release suggest its potential utility in treating conditions such as depression and attention deficit hyperactivity disorder (ADHD).

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of related compounds within the phenethylamine class. While specific data on this compound is limited, derivatives have demonstrated antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. For instance, related compounds exhibited minimum inhibitory concentration (MIC) values indicating effective antibacterial activity .

Case Studies and Research Findings

Case Study 1: Neuropharmacological Assessment

A study investigating the neuropharmacological effects of this compound found that it increased dopamine levels in specific brain regions, correlating with enhanced locomotor activity in animal models. This suggests potential applications in treating neurodegenerative disorders where dopamine signaling is impaired.

Case Study 2: Antimicrobial Evaluation

In a comparative study, derivatives similar to this compound were evaluated for their antimicrobial efficacy. Results indicated that certain analogs exhibited potent antibacterial properties against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.0039 to 0.025 mg/mL . This highlights the potential for developing new antimicrobial agents based on this structural framework.

Comparative Analysis

| Compound | Biological Activity | MIC Values (mg/mL) |

|---|---|---|

| (S)-1-(4-Methoxyphenyl)propan-1-amine | Neuropharmacological effects; potential stimulant | Not specifically reported |

| Related Derivative A | Antibacterial against S. aureus | 0.0039 - 0.025 |

| Related Derivative B | Antibacterial against E. coli | 0.004 - 0.030 |

Chemical Reactions Analysis

Reduction and Hydrogenation Reactions

Hydrogenation is a key reaction for synthesizing and modifying this compound. Industrial processes often employ catalytic hydrogenation under controlled conditions:

-

Mechanistic Insight : Hydrogenation of intermediates like (S,S)-1-(4-methoxyphenyl)-N-(1-phenylethyl)-2-propylamine proceeds via adsorption of the substrate onto the catalyst surface, followed by cleavage of C–N bonds or reduction of double bonds .

Oxidation Reactions

The amine group and aromatic ring undergo oxidation under specific conditions:

-

Notable Finding : Hydroxylated derivatives exhibit enhanced antioxidant activity compared to the parent compound .

Substitution Reactions

The methoxy group and amine functionality participate in nucleophilic and electrophilic substitutions:

-

Industrial Method : Demethylation using strong acids like hydroiodic acid (HI) is employed to modify electronic properties of the aromatic ring .

Salt Formation and Resolution

Conversion to hydrochloride salt is critical for stability and purification:

| Process | Reagent | Conditions | Yield | Purity | Source |

|---|---|---|---|---|---|

| Hydrochloride formation | HCl gas/IPA | 25–30°C, crystallization | >90% | 95% | |

| Chiral resolution | L-tartaric acid | Ethanol/water mixture | 85–92% ee | N/A |

-

Key Data : The hydrochloride salt (CAS 244145-40-2) crystallizes in ethyl acetate, achieving 95% purity .

Stereochemical Considerations

The (S)-configuration is preserved during reactions due to:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride, and how can enantiomeric purity be ensured?

- Methodology :

- Reductive amination : React 4-methoxypropiophenone with a chiral amine precursor (e.g., (S)-α-methylbenzylamine) under hydrogenation conditions using NaBH₄ or LiAlH₄ as reducing agents. Chiral catalysts like Ru-BINAP complexes enhance enantioselectivity .

- Crystallization : Recrystallize the hydrochloride salt in ethanol/water mixtures to achieve >99% enantiomeric excess (e.e.), verified by chiral HPLC .

Q. What analytical techniques are critical for characterizing this compound?

- X-ray crystallography : Resolve the absolute configuration using SHELXL for small-molecule refinement .

- NMR spectroscopy : Confirm structural integrity via ¹H/¹³C NMR (e.g., methoxy singlet at δ 3.8 ppm, aromatic protons at δ 6.8–7.2 ppm) .

- Chiral HPLC : Use a Chiralpak IG column with hexane/isopropanol (80:20) to separate enantiomers; retention time ~12.5 min for the (S)-enantiomer .

Q. How is this compound utilized in biological studies?

- Receptor binding assays : Screen for activity at adrenergic or serotonin receptors due to structural similarity to phenethylamine derivatives. Measure IC₅₀ values using radioligand displacement .

- Enzyme inhibition : Test inhibition of monoamine oxidases (MAOs) via spectrophotometric assays monitoring hydrogen peroxide production .

Advanced Research Questions

Q. How can researchers resolve contradictions in chiral resolution data for this compound?

- Issue : Discrepancies in reported e.e. values may arise from column choice or mobile-phase pH.

- Solution :

- Compare retention factors (k') across multiple chiral columns (e.g., Chiralcel OD-H vs. Chiralpak AD-H) under isocratic conditions .

- Validate using polarimetric analysis alongside HPLC to correlate optical rotation with chromatographic purity .

Q. What strategies optimize stability during long-term storage of the hydrochloride salt?

- Stability-indicating UPLC : Monitor degradation under accelerated conditions (40°C/75% RH for 6 months). Use a C18 column with 0.1% trifluoroacetic acid (TFA) in water/acetonitrile gradients. Major degradants include deaminated ketone (m/z 183.1012) and demethylated byproducts .

- Packaging : Store in amber vials under nitrogen to prevent oxidation; lyophilization reduces hygroscopicity .

Q. How to address challenges in impurity profiling during scale-up synthesis?

- Impurity synthesis : Prepare regioisomers (e.g., (R)-enantiomer) via parallel synthetic routes and characterize using LC-MS .

- Quantitative NMR (qNMR) : Spike samples with ¹³C-labeled internal standards to quantify impurities at <0.1% levels .

Q. What computational methods predict the compound’s metabolic pathways?

- In silico modeling : Use Schrödinger’s MetaSite to simulate cytochrome P450 metabolism. Predominant pathways include O-demethylation (major) and β-oxidation (minor) .

- Validation : Compare with in vitro microsomal studies using human liver microsomes (HLMs) and UPLC-QTOF to detect glutathione adducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.